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Compound of Interest

Compound Name: RB-6145

Cat. No.: B10837369 Get Quote

In-Depth Technical Guide: RB-6145
For Researchers, Scientists, and Drug Development Professionals

Introduction
RB-6145, also known by its chemical name α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-

imidazole-1-ethanol and synonyms CI-1010 and PD 144872, is a significant compound in the

field of oncology research.[1] It is a nitroimidazole-based prodrug designed for the targeted

treatment of hypoxic solid tumors. RB-6145 functions as a bioreductive agent, selectively

activated under low-oxygen (hypoxic) conditions characteristic of many aggressive cancers.

This selective activation leads to the formation of its cytotoxic metabolite, RSU-1069, which

acts as a potent radiosensitizer and DNA-damaging agent.[2] The development of RB-6145
represents a strategic approach to enhance the efficacy of radiation therapy and chemotherapy

in the challenging microenvironment of hypoxic tumors.

Chemical Structure and Properties
The chemical identity of RB-6145 is rooted in its unique structure, featuring a 2-nitroimidazole

core linked to a bromoethylamino side chain. This structure is pivotal to its function as a

prodrug.

Chemical Structure:

IUPAC Name: α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol
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Molecular Formula: C₈H₁₃BrN₄O₃

Synonyms: CI-1010, PD 144872

While a definitive public 2D structure diagram for RB-6145 is not readily available in the

conducted searches, its structure can be inferred from its IUPAC name and its relationship to

RSU-1069.

Physicochemical Properties
A comprehensive summary of the physicochemical properties of RB-6145 is crucial for its

application in research and development. The available data is presented in the table below.

Property Value Reference

Molecular Weight 309.12 g/mol Inferred from Formula

Formulation Monohydrobromide salt [3]

Oral Activity Orally active [2]

Mechanism of Action and Signaling Pathways
The therapeutic potential of RB-6145 lies in its selective activation within the hypoxic

microenvironment of solid tumors, a condition that often confers resistance to conventional

cancer therapies.

Bioreductive Activation
Under normoxic (normal oxygen) conditions, RB-6145 is relatively inert. However, in the low-

oxygen environment of hypoxic tumor cells, the nitro group of the 2-nitroimidazole ring

undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH-

cytochrome P450 reductase. This reduction forms a radical anion. In the presence of oxygen,

this radical is rapidly re-oxidized back to the parent compound with the concomitant generation

of superoxide, a futile cycle that prevents the accumulation of the active metabolite.

In the absence of sufficient oxygen, the radical anion can undergo further reduction to form a

highly reactive nitroso and hydroxylamine species. This process ultimately leads to the
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intramolecular cyclization of the bromoethylamino side chain, eliminating a bromide ion and

forming the reactive aziridine-containing metabolite, RSU-1069.

Cytotoxicity and Radiosensitization by RSU-1069
RSU-1069 is a bifunctional agent, possessing both a DNA-affinic nitroimidazole head and a

DNA-alkylating aziridine ring. The reduced nitroimidazole moiety facilitates the localization of

the drug to DNA, while the highly reactive aziridine ring alkylates DNA, primarily at the N7

position of guanine. This alkylation leads to the formation of DNA adducts, single-strand

breaks, and potentially interstrand cross-links, ultimately inducing cell death.[3][4]

The radiosensitizing effect of RSU-1069 stems from its ability to "fix" radiation-induced DNA

damage. Ionizing radiation generates free radicals that cause initial, reparable damage to DNA.

In the presence of RSU-1069, these damaged sites are more likely to become permanent,

lethal lesions, thereby enhancing the cell-killing effect of radiation. The cytotoxicity of RSU-

1069 is significantly greater in hypoxic cells compared to aerobic cells.[5]

Signaling Pathway Diagram
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Mechanism of Action of RB-6145
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Caption: Mechanism of RB-6145 activation and action in hypoxic tumor cells.
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Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on RB-
6145. Below are outlines of key experimental protocols.

Synthesis of RB-6145 (α-[[(2-
Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-
ethanol)
The synthesis of RB-6145 is detailed in the scientific literature, notably in the Journal of

Medicinal Chemistry, 1990, Vol. 33, No. 9.[6] The general procedure involves the reaction of 1-

(oxiran-2-ylmethyl)-2-nitro-1H-imidazole with 2-bromoethylamine.

Materials:

1-(Oxiran-2-ylmethyl)-2-nitro-1H-imidazole

2-Bromoethylamine hydrobromide

Anhydrous ethanol

Triethylamine

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Dissolve 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole in anhydrous ethanol.

Add a solution of 2-bromoethylamine hydrobromide and triethylamine in anhydrous ethanol

dropwise to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours),

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10837369?utm_src=pdf-body
https://www.benchchem.com/product/b10837369?utm_src=pdf-body
https://www.benchchem.com/product/b10837369?utm_src=pdf-body
https://www.benchchem.com/product/b10837369?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2391699/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane) to yield pure α-[[(2-

Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol.

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm

its identity and purity.

In Vitro Cytotoxicity Assay
This protocol assesses the cell-killing ability of RB-6145 under both normoxic and hypoxic

conditions.

Materials:

Cancer cell line of interest (e.g., HT-29, A549)

Complete cell culture medium

RB-6145 stock solution

Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

96-well plates

Cell viability reagent (e.g., MTT, PrestoBlue, or similar)

Plate reader

Procedure:

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of RB-6145 in a complete culture medium.

Remove the old medium from the plates and add the medium containing different

concentrations of RB-6145. Include a vehicle control (medium with the same concentration

of the drug solvent, e.g., DMSO).
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Place one set of plates in a standard incubator (normoxic conditions, ~21% O₂) and another

set in a hypoxia chamber (hypoxic conditions, e.g., 1% O₂).

Incubate the plates for a specified duration (e.g., 48-72 hours).

After incubation, add the cell viability reagent to each well according to the manufacturer's

instructions.

Incubate for the recommended time to allow for color development.

Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and

hypoxic conditions.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Cytotoxicity Assay Workflow
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Caption: Workflow for determining the in vitro cytotoxicity of RB-6145.
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Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of RB-
6145 and its active metabolite, RSU-1069.

Parameter Value
Cell
Line/Model

Conditions Reference

RSU-1069

Hypoxic

Cytotoxicity Ratio

~80-fold greater

toxicity in

hypoxic vs.

aerobic

conditions

CHO cells In vitro [5]

RSU-1069 vs.

Misonidazole

Cytotoxicity

~250-fold more

toxic than

misonidazole

CHO cells Hypoxic, in vitro [5]

RB-6145

Maximum

Tolerated Dose

(MTD)

350 mg/kg (i.p.),

1 g/kg (p.o.)
C3H/He mice In vivo [7]

RSU-1069

Maximum

Tolerated Dose

(MTD)

80 mg/kg (i.p.),

320 mg/kg (p.o.)
C3H/He mice In vivo [7]

Time to Max.

Radiosensitizatio

n

45-60 min post-

administration

Murine KHT

sarcomas
In vivo [7]

Conclusion
RB-6145 is a promising hypoxia-activated prodrug with a clear mechanism of action that leads

to selective cytotoxicity in the low-oxygen environment of solid tumors. Its ability to be

converted to the potent radiosensitizer and DNA-damaging agent, RSU-1069, makes it a

valuable tool for research into overcoming tumor hypoxia-induced resistance to therapy. The

data and protocols presented in this guide provide a solid foundation for researchers and drug
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development professionals to further explore the therapeutic potential of RB-6145 and similar

bioreductive agents in the fight against cancer. Further investigations into its detailed

pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in a broader range of

cancer models, are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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